molecular formula C11H15ClN4O B1481394 (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2097994-82-4

(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1481394
CAS No.: 2097994-82-4
M. Wt: 254.71 g/mol
InChI Key: NCMXHMTXIVYGRL-UHFFFAOYSA-N
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Description

(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C11H15ClN4O and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(3-4-16(9)10)11(17)8-1-2-13-5-8/h6,8,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMXHMTXIVYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCN3C(=NC=C3Cl)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-a]pyrazine core with a chloro substituent and a pyrrolidine moiety. This unique combination contributes to its reactivity and interaction with biological targets.

Property Description
IUPAC Name This compound
Molecular Formula C₁₁H₁₃ClN₄O
Molecular Weight 240.70 g/mol
Solubility Soluble in organic solvents; limited solubility in water

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interactions with key enzymes involved in cellular signaling pathways.

Research indicates that the compound may inhibit specific enzymes linked to cancer cell proliferation. For instance, it has been shown to modulate pathways that lead to reduced cell growth and increased apoptosis in cancer cells. The presence of the chloro group enhances its interaction with target proteins, making it a candidate for further exploration in oncology.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
  • Enzyme Inhibition : The compound has been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in Plasmodium falciparum. This inhibition suggests potential applications in antimalarial drug development .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anti-cancer properties .
  • Selectivity : It selectively inhibits PfDHODH without affecting human DHODH enzymes, which is crucial for minimizing side effects during treatment .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with similar compounds:

Compound Name Biological Activity Unique Features
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin)propanoic acidAnti-cancer and anti-malarialModulates key signaling pathways
2-Amino-1-(3-(benzo[d][1,3]dioxol-5-ylamino)-2-phenyl)imidazo[1,2-a]pyrazinPotential antimalarial activityContains a benzo[d][1,3]dioxole moiety
2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amineEnhanced lipophilicity for better permeabilityFluorophenyl substitution enhances bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone

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